ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate
Overview
Description
Ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals This compound is characterized by its unique structure, which includes a nitro group at the 5-position and an ester group at the 2-position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate typically involves the nitration of an indole precursor followed by esterification. One common method includes the reaction of 5-nitroindole-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction mixture is refluxed for several hours, and the product is isolated by extraction and purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogenation catalysts.
Substitution: The ester group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Substitution: Ammonia or amines in the presence of a base.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products
Reduction: Ethyl 1-methyl-5-amino-1H-indole-2-carboxylate.
Substitution: Various amide derivatives.
Oxidation: Oxidized indole derivatives.
Scientific Research Applications
Ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Another indole derivative with a hydroxyl group at the 5-position.
Ethyl 2-methylindole-3-carboxylate: Lacks the nitro group but has similar ester functionality.
Ethyl indole-2-carboxylate: A simpler indole ester without additional substituents.
Uniqueness
Ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate is unique due to the presence of both a nitro group and an ester group on the indole ring.
Biological Activity
Ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate (EMNIC) is a synthetic organic compound belonging to the indole family, characterized by its unique combination of a nitro group and an ethyl ester. This article explores the biological activities, mechanisms of action, and potential therapeutic applications of EMNIC, supported by diverse research findings and data.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₃N₃O₄
- Molecular Weight : 232.24 g/mol
The compound features:
- A methyl group at the 1-position of the indole ring.
- A nitro group at the 5-position.
- An ethyl carboxylate at the 2-position.
This arrangement of functional groups contributes to its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry.
Biological Activities
Research has indicated that EMNIC exhibits a range of biological activities, including:
- Antimicrobial Properties : EMNIC has been investigated for its potential antimicrobial effects, showing activity against various bacterial strains. Studies suggest that the nitro group may play a critical role in its antimicrobial efficacy through bioreduction to reactive intermediates that can disrupt cellular functions.
- Anticancer Properties : The compound has shown promise in anticancer applications, particularly against prostate cancer cell lines. In vitro studies have demonstrated significant cytotoxic effects on PC3 and DU145 cells with IC50 values indicating effective concentration ranges for inhibiting cell proliferation .
Table 1: Anticancer Activity of EMNIC
Cell Line | IC50 (μg/mL) at 24h | IC50 (μg/mL) at 48h | IC50 (μg/mL) at 72h |
---|---|---|---|
PC3 | 32.01 ± 3.2 | 25.47 ± 1.9 | 18.97 ± 2.8 |
DU145 | 35.22 ± 1.9 | 27.84 ± 2.22 | 19.52 ± 4.92 |
The mechanism of action for EMNIC is multifaceted:
- Enzyme Interaction : The compound may interact with various enzymes and receptors within biological systems, potentially leading to inhibition or modulation of key metabolic pathways.
- Reactive Intermediate Formation : The nitro group can undergo bioreduction, resulting in reactive intermediates that can interact with cellular macromolecules, including DNA and proteins, leading to cytotoxic effects and apoptosis in cancer cells .
Comparison with Similar Compounds
EMNIC's unique structure allows for comparison with other indole derivatives:
Compound Name | Key Features | Biological Activity |
---|---|---|
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate | Hydroxyl group at the 5-position | Anticancer activity |
Ethyl indole-2-carboxylate | Simpler structure without nitro group | Limited biological activity |
Ethyl 2-methylindole-3-carboxylate | Lacks nitro group | Antimicrobial properties |
EMNIC stands out due to its combination of both a nitro group and an ester functionality, which enhances its reactivity and potential therapeutic applications compared to similar compounds.
Case Studies
Several studies have explored the biological activities of EMNIC:
- Anticancer Study : A study examined the effects of EMNIC on prostate cancer cell lines (PC3 and DU145). Results showed dose-dependent inhibition of cell growth with significant cytotoxicity noted at higher concentrations .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of EMNIC against various pathogens, demonstrating effective inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.
Properties
IUPAC Name |
ethyl 1-methyl-5-nitroindole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-3-18-12(15)11-7-8-6-9(14(16)17)4-5-10(8)13(11)2/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGUXIWYZIAUIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1C)C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441483 | |
Record name | Ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71056-57-0 | |
Record name | Ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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